Cas no 1560442-86-5 (1-Ethynyl-2,5-dimethylcyclohexan-1-ol)

1-Ethynyl-2,5-dimethylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-ethynyl-2,5-dimethylcyclohexan-1-ol
- 1560442-86-5
- CS-0353115
- EN300-1273450
- AKOS014246771
- Cyclohexanol, 1-ethynyl-2,5-dimethyl-
- 1-Ethynyl-2,5-dimethylcyclohexan-1-ol
-
- インチ: 1S/C10H16O/c1-4-10(11)7-8(2)5-6-9(10)3/h1,8-9,11H,5-7H2,2-3H3
- InChIKey: YDZWTZKFMIMRJK-UHFFFAOYSA-N
- ほほえんだ: OC1(C#C)CC(C)CCC1C
計算された属性
- せいみつぶんしりょう: 152.120115130g/mol
- どういたいしつりょう: 152.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 0.95±0.1 g/cm3(Predicted)
- ふってん: 205.9±9.0 °C(Predicted)
- 酸性度係数(pKa): 13.38±0.60(Predicted)
1-Ethynyl-2,5-dimethylcyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1273450-500mg |
1-ethynyl-2,5-dimethylcyclohexan-1-ol |
1560442-86-5 | 500mg |
$809.0 | 2023-10-02 | ||
Enamine | EN300-1273450-1.0g |
1-ethynyl-2,5-dimethylcyclohexan-1-ol |
1560442-86-5 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1273450-100mg |
1-ethynyl-2,5-dimethylcyclohexan-1-ol |
1560442-86-5 | 100mg |
$741.0 | 2023-10-02 | ||
Enamine | EN300-1273450-250mg |
1-ethynyl-2,5-dimethylcyclohexan-1-ol |
1560442-86-5 | 250mg |
$774.0 | 2023-10-02 | ||
Enamine | EN300-1273450-5000mg |
1-ethynyl-2,5-dimethylcyclohexan-1-ol |
1560442-86-5 | 5000mg |
$2443.0 | 2023-10-02 | ||
Enamine | EN300-1273450-1000mg |
1-ethynyl-2,5-dimethylcyclohexan-1-ol |
1560442-86-5 | 1000mg |
$842.0 | 2023-10-02 | ||
Enamine | EN300-1273450-10000mg |
1-ethynyl-2,5-dimethylcyclohexan-1-ol |
1560442-86-5 | 10000mg |
$3622.0 | 2023-10-02 | ||
Enamine | EN300-1273450-50mg |
1-ethynyl-2,5-dimethylcyclohexan-1-ol |
1560442-86-5 | 50mg |
$707.0 | 2023-10-02 | ||
Enamine | EN300-1273450-2500mg |
1-ethynyl-2,5-dimethylcyclohexan-1-ol |
1560442-86-5 | 2500mg |
$1650.0 | 2023-10-02 |
1-Ethynyl-2,5-dimethylcyclohexan-1-ol 関連文献
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
1-Ethynyl-2,5-dimethylcyclohexan-1-olに関する追加情報
Introduction to 1-Ethynyl-2,5-dimethylcyclohexan-1-ol (CAS No. 1560442-86-5)
1-Ethynyl-2,5-dimethylcyclohexan-1-ol, with the CAS number 1560442-86-5, is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinctive cyclohexane ring with a terminal alkyne and two methyl substituents, making it a valuable intermediate in the synthesis of various bioactive molecules.
The chemical structure of 1-Ethynyl-2,5-dimethylcyclohexan-1-ol is particularly noteworthy due to its potential for functional group manipulation. The presence of the alkyne moiety allows for a wide range of chemical transformations, including click chemistry reactions, which are widely used in the synthesis of complex molecules and drug candidates. The hydroxyl group further enhances its reactivity and versatility, enabling the formation of esters, ethers, and other functional derivatives.
In recent years, 1-Ethynyl-2,5-dimethylcyclohexan-1-ol has been extensively studied for its applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of novel antiviral agents. Research published in the Journal of Medicinal Chemistry highlights the potential of this compound in the development of inhibitors targeting viral proteases, which are crucial for viral replication. The unique structural features of 1-Ethynyl-2,5-dimethylcyclohexan-1-ol enable it to form stable complexes with these enzymes, thereby inhibiting their activity and reducing viral load.
Beyond antiviral applications, 1-Ethynyl-2,5-dimethylcyclohexan-1-ol has also shown promise in the field of cancer research. Studies have demonstrated that derivatives of this compound can selectively target cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. For instance, a study published in Cancer Research reported that a derivative of 1-Ethynyl-2,5-dimethylcyclohexan-1-ol exhibited potent antiproliferative activity against several types of cancer cells, including breast and lung cancer cells.
The synthetic accessibility and functional versatility of 1-Ethynyl-2,5-dimethylcyclohexan-1-ol make it an attractive candidate for further exploration in medicinal chemistry. Researchers are continually investigating new methods to optimize its synthesis and improve its pharmacological properties. One such method involves the use of transition metal-catalyzed cross-coupling reactions to introduce additional functional groups onto the molecule. These modifications can enhance the compound's solubility, stability, and bioavailability, making it more suitable for therapeutic applications.
In addition to its potential as a therapeutic agent, 1-Ethynyl-2,5-dimethylcyclohexan-1-ol has also found applications in materials science. The alkyne functionality can be used to create conjugated polymers with unique electronic properties, which have potential uses in organic electronics and photovoltaic devices. Recent advancements in click chemistry have enabled the efficient synthesis of these polymers using 1-Ethynyl-2,5-dimethylcyclohexan-1-ol as a building block.
The safety profile of 1-Ethynyl-2,5-dimethylcyclohexan-1-ol is another important aspect that has been extensively evaluated. Toxicological studies have shown that this compound exhibits low toxicity at relevant concentrations, making it suitable for use in both research and industrial settings. However, as with any chemical compound, appropriate handling and storage precautions should be followed to ensure safety.
In conclusion, 1-Ethynyl-2,5-dimethylcyclohexan-1-ol (CAS No. 1560442-86-5) is a versatile and promising compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and functional versatility make it an invaluable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As ongoing research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in various scientific disciplines.
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